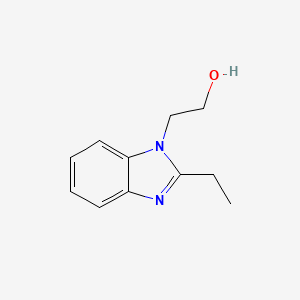

2-ethyl-1H-benzimidazole-1-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)ethanol |

InChI |

InChI=1S/C11H14N2O/c1-2-11-12-9-5-3-4-6-10(9)13(11)7-8-14/h3-6,14H,2,7-8H2,1H3 |

InChI Key |

HHWCKRQWSMWLKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1h Benzimidazole 1 Ethanol and Cognate Derivatives

Classical Condensation and Cyclization Protocols

Traditional methods for synthesizing the benzimidazole (B57391) core, a key structural component of 2-ethyl-1H-benzimidazole-1-ethanol, have long been employed. These protocols typically involve the condensation and subsequent cyclization of ortho-phenylenediamines with various carbonyl-containing compounds.

Reactions of ortho-Phenylenediamines with Carboxylic Acid Equivalents

A foundational approach to benzimidazole synthesis is the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivatives. nih.gov This method, often referred to as the Phillips-Ladenburg reaction, is a widely used and versatile technique. semanticscholar.orgresearchgate.net The reaction typically proceeds by heating the reactants, often in the presence of a strong acid like hydrochloric acid. researchgate.net For the synthesis of derivatives of the target compound, propanoic acid or its equivalents would be reacted with an appropriate ortho-phenylenediamine.

The general mechanism involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The use of carboxylic acid derivatives such as esters, anhydrides, or acid chlorides can facilitate the reaction under milder conditions. youtube.com For instance, the reaction of o-phenylenediamine (B120857) with trichloroacetimidate (B1259523) esters has been reported as a viable route. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-Phenylenediamine | Carboxylic Acids/Derivatives | Strong Acid, Heat | 2-Substituted Benzimidazole | nih.govresearchgate.net |

| o-Phenylenediamine | Trichloroacetimidate esters | - | 2-Substituted Benzimidazole | researchgate.net |

| 3,4-Diaminobenzoic acid | 88% Formic acid | Concentrated HCl, Reflux | 2-Alkylbenzimidazole-5-carboxylic acid | chemicalbook.com |

Aldehyde-Mediated Cyclocondensation Routes

Another prevalent classical method involves the condensation of ortho-phenylenediamines with aldehydes. nih.govresearchgate.net This approach is particularly useful due to the wide availability of aldehydes. The reaction typically proceeds in the presence of an oxidizing agent. researchgate.net The mechanism involves the initial formation of a Schiff base (imine) intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. nih.gov

Various catalytic systems have been developed to promote this transformation, including the use of ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) and p-toluenesulfonic acid. researchgate.net In some cases, the reaction can be carried out under solvent-free conditions by grinding the reactants together before heating. researchgate.net For the synthesis of the 2-ethyl derivative, propanal would be the aldehyde of choice.

| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Conditions | Product | Reference |

| o-Phenylenediamine | Aromatic Aldehydes | Na3AlF6 | Ethanol (B145695), 50 °C | 2-Arylbenzimidazoles | nih.gov |

| o-Phenylenediamine | Aldehydes | - | Solvent-free, 140 °C | Benzimidazole derivatives | researchgate.net |

| o-Phenylenediamine | Aromatic Aldehydes | Cobalt (II) acetylacetone | Methanol (B129727), Room Temp. | 2-Substituted Benzimidazoles | thaiscience.info |

| o-Phenylenediamine | Aromatic Aldehydes | Copper (II) hydroxide (B78521) | Methanol, Room Temp. | Multifunctionalised Benzimidazoles | researchgate.net |

Influence of Acid Catalysis and Solvent Systems on Reaction Efficiency

The efficiency of both carboxylic acid- and aldehyde-mediated benzimidazole syntheses is significantly influenced by the choice of acid catalyst and solvent system. Strong mineral acids like hydrochloric acid are commonly used in the Phillips-Ladenburg reaction to protonate the carbonyl group, rendering it more electrophilic and facilitating the initial nucleophilic attack by the diamine. researchgate.net The use of p-toluenesulfonic acid has also been shown to be effective. nih.gov

The selection of an appropriate solvent is crucial for reaction success. Polar solvents like ethanol are often employed as they can effectively solvate the reactants and intermediates. nih.gov In some instances, the use of a high-boiling solvent like nitrobenzene (B124822) can also serve as the oxidant in aldehyde-mediated reactions. researchgate.net However, there is a growing trend towards using more environmentally friendly solvents like water or employing solvent-free conditions to enhance the green credentials of the synthesis. mdpi.comumich.edu The choice of solvent can also impact the reaction temperature and, consequently, the reaction rate and yield. For example, conducting the reaction in methanol at room temperature with a suitable catalyst can lead to high yields. thaiscience.info

| Catalyst | Solvent | Reactants | Key Findings | Reference |

| Hydrochloric Acid | - | o-Phenylenediamine, Carboxylic Acid | Promotes cyclization in Phillips-Ladenburg synthesis | researchgate.net |

| p-Toluenesulfonic Acid | - | o-Phenylenediamines, Aldehydes | Efficient for 1,2-disubstituted benzimidazole synthesis | nih.gov |

| Na3AlF6 | Ethanol | o-Phenylenediamine, Aromatic Aldehydes | Ethanol found to be a suitable solvent for this catalytic system | nih.gov |

| Cobalt (II) acetylacetone | Methanol | o-Phenylenediamine, Aldehydes | Methanol was the most effective solvent, yielding 97% of the product | thaiscience.info |

| Ammonium Chloride | Solvent-free | o-Phenylenediamine, Organic Acid/Aldehyde | Grinding followed by heating provides an efficient green synthesis | umich.edu |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient and environmentally benign methods for benzimidazole synthesis. These advanced strategies aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.netarkat-usa.org This technique has been successfully applied to the synthesis of benzimidazoles, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation can facilitate the rapid, one-pot synthesis of 2-ethylamino benzimidazole derivatives from o-phenylenediamines and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). researchgate.net

Microwave-assisted synthesis can be performed with or without a solvent. sciforum.net When a solvent is used, polar solvents that absorb microwave radiation efficiently are preferred. The use of microwave irradiation in conjunction with catalysts can further enhance reaction rates. For example, the Amberlite IR-120 catalyzed condensation of o-phenylenediamine with araldehydes proceeds efficiently under microwave irradiation in the absence of an organic solvent. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Key Advantage | Reference |

| o-Phenylenediamines, EDC.HCl | - | Microwave irradiation | Rapid, one-pot synthesis | researchgate.net |

| o-Phenylenediamine, Aromatic Aldehydes | Amberlite IR-120 | Microwave irradiation, Solvent-free | Rapid reaction (3-5 min) | researchgate.net |

| 1,2-Arylenediamine, DMF | 70% HCl | Microwave irradiation (150 W, 2 min, 150°C) | Significant reduction in reaction time | rsc.org |

Carbodiimide-Mediated Cyclization Pathways

Carbodiimides, such as 1,3-diisopropylcarbodiimide (DIC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), serve as effective coupling agents in the synthesis of benzimidazoles. acs.org A mild, one-pot method has been developed for the synthesis of N-2-arylaminobenzimidazole esters from aryl isothiocyanates and o-phenylenediamines using carbodiimide (B86325) reagents. acs.org

A plausible mechanism for the formation of 2-ethylamino benzazole derivatives involves the nucleophilic addition of an amine to the electrophilic carbon of the diimide. researchgate.net This is followed by the formation of a dihydro benzazole intermediate and subsequent elimination of an amine to yield the final product. researchgate.net This methodology offers a versatile and efficient route to a variety of benzimidazole derivatives under mild conditions.

| Reagents | Key Features | Product | Reference |

| Aryl isothiocyanates, o-Phenylenediamines, Carbodiimide | Mild, one-pot method | N-2-arylaminobenzimidazole esters | acs.org |

| o-Phenylenediamines, EDC.HCl | Nucleophilic addition/elimination mechanism | 2-Ethylamino benzazole derivatives | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering efficient pathways to complex benzimidazole structures.

Palladium-catalyzed cross-coupling reactions are powerful methods for the synthesis of N-aryl and 2,5(6)-substituted benzimidazoles. researchgate.net The Buchwald-Hartwig amination, in particular, has revolutionized the formation of C-N bonds, allowing for the coupling of amines with aryl halides. wikipedia.org This reaction is noted for its broad substrate scope and functional group tolerance, though it can be sensitive to reaction conditions. wikipedia.orgacs.org The development of specialized phosphine (B1218219) ligands, such as sterically hindered biaryl monophosphine ligands and bidentate ligands like DPEPhos and BINAP, has been crucial for achieving high efficiency and selectivity. wikipedia.org These ligands prevent catalyst deactivation and facilitate the coupling of a wide range of amines, including primary alkylamines, with aryl halides and sulfonates. acs.orgnih.gov

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.org This methodology can be applied to pre-formed benzimidazole rings bearing a halide for N-arylation or used to construct the benzimidazole ring itself from appropriately substituted precursors. researchgate.netresearchgate.net For instance, the reaction between 4-bromo-1,2-diaminobenzene and an aldehyde, followed by a palladium-catalyzed Buchwald-Hartwig amination, can yield complex benzimidazole derivatives. researchgate.net

The Suzuki-Miyaura coupling, while primarily a C-C bond-forming reaction, is also employed in building complex benzimidazole derivatives by functionalizing the benzene (B151609) portion of the heterocycle. researchgate.net

| Reaction | Catalyst/Ligand System | Key Features |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalysts with phosphine ligands (e.g., biaryl phosphines, DPPF, BINAP). wikipedia.org | Forms C-N bonds; wide substrate scope; sensitive to ligands and bases. wikipedia.orgacs.org |

| Suzuki-Miyaura Coupling | Palladium catalysts with phosphine ligands. | Forms C-C bonds; useful for functionalizing the aryl backbone of benzimidazoles. researchgate.net |

Copper-catalyzed multi-component reactions provide a highly efficient and atom-economical approach to synthesizing substituted benzimidazoles in a single step. acs.orgorganic-chemistry.org A notable example is the three-component coupling of a 2-haloaniline, an aldehyde, and sodium azide. acs.orgacs.orgnih.gov This one-pot process involves condensation and C-N bond formation, catalyzed by a simple copper salt like copper(I) chloride (CuCl) with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgorganic-chemistry.org

The reaction is typically performed in a polar aprotic solvent like DMSO at elevated temperatures. acs.orgacs.org This method demonstrates good tolerance for a variety of functional groups on both the aniline (B41778) and aldehyde components, including esters, nitro groups, and halogens, and is effective for both aliphatic and aromatic aldehydes. acs.orgnih.gov The key advantages of this approach include the use of commercially available starting materials, the elimination of the need to isolate intermediates, and straightforward purification. acs.org

Another copper-catalyzed three-component strategy involves the reaction of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide. nih.gov This method leads to the formation of 1,2-substituted benzimidazoles, where the substituent at the 2-position is derived from the alkyne. nih.gov The reaction proceeds through a ketenimine intermediate, with the sulfonyl group being eliminated during the cyclization process. nih.gov

| Reactants | Catalyst/Reagents | Product Type | Ref. |

| 2-Haloaniline, Aldehyde, Sodium Azide | CuCl / TMEDA | 2-Substituted Benzimidazoles | acs.org, organic-chemistry.org, acs.org |

| N-Substituted o-phenylenediamine, Terminal Alkyne, Sulfonyl Azide | CuI / Et₃N | 1,2-Disubstituted Benzimidazoles | nih.gov |

Mannich Reaction for N1-Functionalization

The Mannich reaction is a classic and effective method for the N-alkylation of benzimidazoles, introducing an aminomethyl group onto the N1 nitrogen. nih.govorientjchem.org This reaction involves the condensation of a compound with an active hydrogen (the benzimidazole N-H), formaldehyde (B43269), and a primary or secondary amine. nih.govorientjchem.org

For the synthesis of N1-functionalized benzimidazoles, a 2-substituted benzimidazole is treated with formaldehyde and a suitable secondary amine, such as piperidine (B6355638) or morpholine, often under reflux in a solvent like ethanol. nih.gov This yields the corresponding N-Mannich base. The reaction provides a straightforward route to introduce a variety of aminomethyl substituents at the N1 position, which is a key strategy for creating derivatives of compounds like 2-ethyl-1H-benzimidazole-1-ethanol. nih.govresearchgate.net The resulting Mannich bases themselves can be valuable intermediates for further chemical transformations. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they improve efficiency, reduce waste, and simplify experimental procedures by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot methods for synthesizing 2-substituted benzimidazoles have been developed.

A common and direct approach is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. umich.edursc.orgrasayanjournal.co.in For the synthesis of 2-ethyl-1H-benzimidazole, o-phenylenediamine would be condensed with propanoic acid or propanal. This reaction is often facilitated by a catalyst and can sometimes be performed under solvent-free or green conditions. umich.edursc.org For example, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as an efficient heterogeneous catalyst for the condensation of o-phenylenediamines with various aldehydes at ambient temperature. rsc.org Other catalysts, such as ammonium chloride, have also been used, often requiring heating. rasayanjournal.co.in The use of ultrasonic irradiation with a reusable nano-catalyst like ZnFe2O4 has also been shown to be effective, offering short reaction times and high yields. ichem.md

These one-pot procedures offer significant advantages in terms of operational simplicity and efficiency, making them attractive for the large-scale preparation of benzimidazole derivatives. umich.edu

Rational Derivatization and Functionalization Strategies

The biological activity and physicochemical properties of benzimidazole derivatives can be fine-tuned through strategic structural modifications.

The N1 position of the benzimidazole ring is a primary target for functionalization. The hydrogen atom at N1 is acidic and can be readily substituted, allowing for the introduction of a wide array of functional groups. researchgate.net This modification is critical as it can significantly alter the molecule's steric and electronic properties, which in turn affects its ability to interact with biological targets. researchgate.net

N-alkylation is a common strategy, and as seen with 2-ethyl-1H-benzimidazole-1-ethanol, the introduction of a hydroxyethyl (B10761427) group at N1 is a key structural feature. This can be achieved by reacting the parent 2-ethylbenzimidazole (B155763) with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Other N-alkylation methods include reacting with ketonic Mannich bases. researchgate.net

Beyond simple alkylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups at the N1 position, creating N-arylbenzimidazoles. researchgate.net These modifications significantly expand the chemical space and allow for the rational design of derivatives with tailored properties.

Introduction of Diverse Chemical Functionalities at the C2-Ethyl Substituent

Direct functionalization of the aliphatic ethyl group at the C2 position of the benzimidazole core is a challenging transformation that is not widely documented. Instead, the introduction of diverse chemical functionalities is typically achieved through two primary indirect strategies: the use of functionalized C2 building blocks during ring formation or the derivatization of a reactive handle at the C2-position.

One prevalent method involves the initial synthesis of a benzimidazole with a reactive group at the C2 position, which can then be displaced by various nucleophiles. A key intermediate for this approach is 2-chloromethyl-1H-benzimidazole. This compound is synthesized by refluxing o-phenylenediamine with chloroacetic acid in the presence of an acid like 5N HCl. researchgate.netijsrst.com The resulting 2-chloromethyl group is an excellent electrophilic site for introducing a wide array of functionalities. For instance, it can be condensed with different aromatic amines and heterocycles to yield a library of derivatives. researchgate.netijsrst.comnih.gov The general scheme involves the reaction of 2-chloromethyl-1H-benzimidazole with a nucleophile, often in the presence of a base, to yield the C2-functionalized product.

Structure-activity relationship (SAR) studies on derivatives synthesized from 2-chloromethyl-1H-benzimidazole have provided insights into the effects of different substituents. For example, the introduction of a chlorine atom on a para-position of a benzene ring attached to the C2-methylamino linker was found to increase antifungal activity. nih.gov Furthermore, the presence of a sulfonyl group was shown to be critical for the inhibition of certain phytopathogenic fungi. nih.gov

| Precursor | Reagent | Conditions | Functionalized Product | Reference |

| 2-chloromethyl-1H-benzimidazole | 4-aminoacetophenone | Reflux (21 hrs) | 1-{4-[(1H-Benzimidazol-2-ylmethyl)-amino]-phenyl}-ethanone | researchgate.net |

| 2-chloromethyl-1H-benzimidazole | Substituted Anilines | Ethanolic KOH | N-substituted-1H-benzimidazol-2-yl)methanamine | ijsrst.com |

| 2-chloromethyl-1H-benzimidazole | Various Nucleophiles | - | 35 distinct benzimidazole derivatives | nih.gov |

Another fundamental strategy circumvents the need for post-synthesis modification of the C2-substituent by incorporating the desired functionality into the precursor itself before the cyclization step. For example, to synthesize a 2-(1-hydroxyethyl)benzimidazole, o-phenylenediamine can be reacted directly with 2-hydroxypropanoic acid or 2-hydroxypropanal. researchgate.net This approach builds the desired functionalized side chain directly into the final benzimidazole product.

Precursor Synthesis and Intermediate Utilization

The synthesis of 2-ethyl-1H-benzimidazole-1-ethanol and its analogs begins with the preparation of key precursors and intermediates. The foundational precursor for the benzimidazole core is o-phenylenediamine (1,2-phenylenediamine). nih.govorientjchem.org

The formation of the 2-substituted benzimidazole ring is most commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govorientjchem.org To obtain the C2-ethyl substituent, o-phenylenediamine is condensed with propanoic acid or its derivatives. orientjchem.org This reaction is typically promoted by heat and acidic conditions. For example, refluxing o-phenylenediamine and a carboxylic acid in the presence of p-Toluenesulfonic acid (p-TsOH) is an effective method. orientjchem.org The resulting compound, 2-ethyl-1H-benzimidazole , is a crucial intermediate. scbt.comnih.govchemicalbook.com

A parallel and highly utilized pathway for creating diverse C2-substituted derivatives involves the synthesis of 2-chloromethyl-1H-benzimidazole . This intermediate is prepared through the condensation of o-phenylenediamine and chloroacetic acid, typically in the presence of 4N or 5N hydrochloric acid under reflux. ijsrst.com This intermediate is not on the direct pathway to 2-ethyl-1H-benzimidazole-1-ethanol but is vital for producing a wide range of cognate derivatives through nucleophilic substitution at the chloromethyl group. researchgate.netnih.gov

Once the 2-substituted benzimidazole intermediate is secured, the final step in the synthesis of the target compound is the introduction of the ethanol group at the N1 position. This N-alkylation can be achieved by reacting the benzimidazole intermediate with a suitable two-carbon electrophile. Common reagents for this transformation include 2-chloroethanol or ethylene oxide. prepchem.comyoutube.com For example, reacting a benzimidazole-2-thione with 2-chloroethanol in the presence of sodium hydroxide and ethanol under reflux yields the corresponding N-(2-hydroxyethyl) derivative. prepchem.com

| Precursor(s) | Reagent/Catalyst | Conditions | Intermediate Product | Reference |

| o-phenylenediamine, Propanoic acid | p-TsOH | Reflux | 2-ethyl-1H-benzimidazole | orientjchem.org |

| o-phenylenediamine, Chloroacetic acid | 4N HCl | Reflux (1.5 hrs) | 2-chloromethyl-1H-benzimidazole | |

| o-phenylenediamine, Aldehydes | ZnO nanoparticles | Stirred at 70°C | 2-substituted-1H-benzimidazoles | nih.gov |

| 5-benzyl-benzimidazoline-2-thione | 2-chloroethanol, NaOH | Reflux (1 hr) | 5-Benzyl-2-(2-hydroxyethylthio)-benzimidazole | prepchem.com |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 1h Benzimidazole 1 Ethanol

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The introduction of the 1-ethanol group to the 2-ethyl-1H-benzimidazole core would be expected to produce significant and observable changes in the vibrational spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum of 2-ethyl-1H-benzimidazole-1-ethanol would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be anticipated, corresponding to the O-H stretching vibration of the ethanol (B145695) group. The N-H stretching vibration, which is prominent around 3192 cm⁻¹ in the parent compound 2-ethyl-1H-benzimidazole, would be absent due to the substitution at the N-1 position. rsc.org Bands corresponding to C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the benzimidazole (B57391) ring, and C-O stretching from the ethanol group would also be expected.

Despite a thorough search of scientific literature and chemical databases, no experimental or theoretical FT-IR data specifically for 2-ethyl-1H-benzimidazole-1-ethanol could be located. For the related compound, 1H-Benzimidazole-2-ethanol, FT-IR data is available, showing characteristic bands for the hydroxyl and benzimidazole moieties. nist.gov

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of the target compound would help in assigning the vibrational modes of the ethyl group and the benzimidazole ring system.

No specific Raman spectroscopic data for 2-ethyl-1H-benzimidazole-1-ethanol has been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. The analysis of ¹H, ¹³C, and 2D NMR spectra would provide a complete structural picture of 2-ethyl-1H-benzimidazole-1-ethanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of 2-ethyl-1H-benzimidazole-1-ethanol would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the ethanol substituent (two triplets corresponding to the -CH₂-N and -CH₂-OH groups), the aromatic protons on the benzene (B151609) ring, and a signal for the hydroxyl proton. In contrast, the ¹H NMR spectrum of the parent 2-ethyl-1H-benzimidazole shows a characteristic N-H proton signal, which would be absent in the target compound. rsc.org

A search for experimental ¹H NMR data for 2-ethyl-1H-benzimidazole-1-ethanol did not yield any specific results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the ethyl group, the two carbons of the ethanol substituent, and the carbons of the benzimidazole ring system. The chemical shifts of the benzimidazole carbons would be influenced by the N-1 substitution. mdpi.com

No published ¹³C NMR data for 2-ethyl-1H-benzimidazole-1-ethanol could be identified.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the ethyl and ethanol groups to the benzimidazole core. ugm.ac.id For instance, an HMBC experiment would show correlations between the protons of the N-CH₂ group of the ethanol substituent and the C2 and C7a carbons of the benzimidazole ring, confirming the position of substitution.

While the utility of 2D NMR in the structural elucidation of benzimidazole derivatives is well-documented, no specific 2D NMR studies for 2-ethyl-1H-benzimidazole-1-ethanol have been reported. ugm.ac.idjyoungpharm.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For 2-ethyl-1H-benzimidazole-1-ethanol, the theoretical exact mass can be calculated to distinguish it from other isobaric compounds.

When subjected to ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion ([M]⁺ or [M+H]⁺). This ion and its subsequent fragments are detected to create a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" for identification.

While a specific HRMS spectrum for 2-ethyl-1H-benzimidazole-1-ethanol is not available, the fragmentation of related benzimidazole compounds follows predictable pathways. The fragmentation of 1H-Benzimidazole-2-ethanol (a structural isomer) shows a prominent molecular ion peak. nist.gov Key fragmentation steps for benzimidazoles often involve the cleavage of side chains and the sequential loss of small molecules like hydrogen cyanide (HCN) from the imidazole (B134444) ring. scispace.com The ethanol group would likely undergo cleavage, leading to characteristic fragments.

Expected HRMS Data for 2-ethyl-1H-benzimidazole-1-ethanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Theoretical Exact Mass | 190.1106 g/mol |

| Expected Key Fragments | Loss of the ethyl group, loss of the ethanol side chain, cleavage of the imidazole ring. |

X-ray Crystallography for Solid-State Molecular Structure Determination

Although a crystal structure for 2-ethyl-1H-benzimidazole-1-ethanol has not been reported, data from analogous compounds, such as Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate, provide significant insight. researchgate.net For this related molecule, crystallographic analysis revealed a triclinic crystal system, space group P-1, and provided precise unit cell dimensions. researchgate.net Such data is fundamental to understanding the solid-state behavior of the compound.

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. These interactions dictate many of the material's physical properties, including melting point and solubility. In benzimidazole derivatives, hydrogen bonding and π-π stacking are the dominant forces.

In the crystal structure of a similar compound, Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate, the hydroxy group is crucial in forming O—H⋯N hydrogen bonds. researchgate.net These bonds link two molecules together to form a centrosymmetric dimer. researchgate.net Furthermore, weak C—H⋯O hydrogen bonds connect these dimers into chains, and π–π interactions between the aromatic rings of adjacent molecules (with a centroid–centroid distance of 3.819 Å) provide additional stabilization. researchgate.net It is highly probable that 2-ethyl-1H-benzimidazole-1-ethanol would exhibit similar strong O—H⋯N hydrogen bonds between the ethanol's hydroxyl group and the nitrogen atom of a neighboring benzimidazole ring, playing a key role in its crystal lattice formation.

Crystallographic Data for an Analogous Benzimidazole Derivative Data for Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.3909 Å, b = 8.8277 Å, c = 11.5025 Å |

| α = 110.218°, β = 102.529°, γ = 99.101° |

| Key Intermolecular Interactions | O—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, π–π stacking |

Conformational Analysis in the Crystalline State

X-ray data allows for a detailed conformational analysis, describing the spatial arrangement of a molecule's atoms. The benzimidazole ring system itself is generally planar due to its aromatic character. However, the substituents attached to it have rotational freedom, and their preferred orientation in the crystal is determined by the need to minimize steric hindrance and maximize favorable intermolecular interactions.

For related structures, the side chains adopt specific conformations. For instance, in 1H-benzimidazole-2-ethanethiol, the ethanethiol (B150549) chain is predicted to adopt a gauche conformation to reduce steric strain. In the case of 2-ethyl-1H-benzimidazole-1-ethanol, the ethyl and ethanol side chains attached to the nitrogen and carbon atoms of the imidazole ring, respectively, would be positioned to optimize packing efficiency. The dihedral angles describing the orientation of the ethanol group relative to the benzimidazole ring would be a key feature of its conformational profile, likely influenced by the formation of the intermolecular hydrogen bonds that stabilize the crystal structure.

Chemical Reactivity and Mechanistic Pathways of 2 Ethyl 1h Benzimidazole 1 Ethanol

Oxidation and Reduction Chemistry

The presence of both an oxidizable ethanol (B145695) group and a reducible benzimidazole (B57391) ring system endows 2-ethyl-1H-benzimidazole-1-ethanol with a rich redox chemistry.

Redox Behavior and Generation of Oxidized/Reduced Derivatives

The ethanol substituent on the N-1 position is susceptible to oxidation. Mild oxidation would likely convert the primary alcohol into the corresponding aldehyde, yielding 2-(2-ethyl-1H-benzimidazol-1-yl)acetaldehyde. Stronger oxidizing agents could further transform the aldehyde into a carboxylic acid, 2-(2-ethyl-1H-benzimidazol-1-yl)acetic acid. This transformation is analogous to the oxidation of similar hydroxyl-substituted benzimidazoles.

Conversely, the benzimidazole ring itself can undergo reduction, although this typically requires specific and potent reducing agents like lithium aluminum hydride. Such a reaction would disrupt the aromaticity of the imidazole (B134444) portion, leading to various dihydro- or tetrahydrobenzimidazole derivatives. The specific products would depend on the reaction conditions and the reducing agent employed.

Table 1: Potential Oxidation and Reduction Products

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| 2-ethyl-1H-benzimidazole-1-ethanol | Mild Oxidation | 2-(2-ethyl-1H-benzimidazol-1-yl)acetaldehyde |

| 2-ethyl-1H-benzimidazole-1-ethanol | Strong Oxidation | 2-(2-ethyl-1H-benzimidazol-1-yl)acetic acid |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the benzimidazole ring system is central to the substitution chemistry of 2-ethyl-1H-benzimidazole-1-ethanol. The benzene (B151609) portion of the molecule is prone to electrophilic substitution, while the imidazole ring's reactivity is more nuanced. longdom.orgresearchgate.net

Electrophilic Substitution: The benzimidazole ring is generally electron-rich, making it susceptible to electrophilic attack on the benzene ring. The presence of the electron-donating 2-ethyl group and the N-1 ethanol substituent would further activate the ring towards electrophiles. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would likely occur at the 4, 5, 6, and 7 positions.

Nucleophilic Substitution: Nucleophilic substitution directly on the carbon atoms of the benzimidazole ring is generally difficult due to the electron-rich nature of the heterocycle. longdom.org Such reactions typically require the presence of a good leaving group, such as a halogen, at the 2-position. longdom.org For 2-ethyl-1H-benzimidazole-1-ethanol, direct nucleophilic attack on the ring is unlikely. However, the hydroxyl group of the ethanol side chain can act as a nucleophile. For instance, it can be deprotonated to form an alkoxide, which can then participate in Williamson ether synthesis or other nucleophilic reactions.

Intramolecular Cyclization and Ring-Opening Reaction Mechanisms

The structure of 2-ethyl-1H-benzimidazole-1-ethanol allows for potential intramolecular cyclization reactions, leading to the formation of new fused-ring systems.

The hydroxyl group of the ethanol side chain can act as an internal nucleophile. Under acidic conditions or with a suitable coupling agent, it could potentially attack the C-7 position of the benzimidazole ring through an electrophilic aromatic substitution-type mechanism, leading to a new six-membered ring. Another possibility involves dehydration to form a vinyl group, which could then undergo cyclization. More complex cyclizations, like the formation of benzimidazo[2,1-b]thiazoles from related mercaptobenzimidazoles, demonstrate the versatility of the benzimidazole scaffold in forming fused systems, often driven by specific reaction conditions. nih.govrsc.org

Ring-opening of the stable benzimidazole core is thermodynamically unfavorable and would require harsh reaction conditions to break the aromatic system. However, reactions involving the cleavage of the N-C bond of the ethanol substituent are more plausible, potentially under strong reductive or oxidative conditions.

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In electrophilic substitution reactions on the benzene ring of 2-ethyl-1H-benzimidazole-1-ethanol, the position of attack is governed by the directing effects of the fused imidazole ring and its substituents. The imidazole ring directs incoming electrophiles to the 4 and 7 positions, while substitution at the 5 and 6 positions is also possible. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions. Studies on related benzimidazole systems have shown that reaction conditions can be tuned to favor specific regioisomers. nih.govsemanticscholar.org

Stereoselectivity: The parent molecule, 2-ethyl-1H-benzimidazole-1-ethanol, is achiral. However, stereocenters can be introduced through various reactions. For example, oxidation of the carbon adjacent to the hydroxyl group could be followed by a reduction using a chiral reducing agent to produce a single enantiomer of the alcohol. Similarly, reactions at the methylene (B1212753) carbon of the 2-ethyl group could also potentially create a chiral center, and the use of chiral catalysts could induce stereoselectivity.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of reactions involving 2-ethyl-1H-benzimidazole-1-ethanol are influenced by standard factors such as temperature, concentration, solvent, and the presence of catalysts. For instance, electrophilic aromatic substitution rates would be enhanced by the electron-donating nature of the substituents.

From a thermodynamic standpoint, reactions that maintain the aromaticity of the benzimidazole ring system are generally favored. Therefore, substitution reactions on the benzene ring or modifications of the side chains are more common and thermodynamically more stable than reactions that would lead to the disruption of the aromatic core, such as ring reduction or ring-opening. The stability of the resulting products, including any new ring systems formed through cyclization, will ultimately determine the thermodynamic favorability of a given transformation.

Computational and Theoretical Chemistry Studies of 2 Ethyl 1h Benzimidazole 1 Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules in computational chemistry. This approach is widely used for benzimidazole (B57391) derivatives to analyze their geometric, vibrational, and electronic properties with a good balance between accuracy and computational cost. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to model the behavior of these molecules. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For benzimidazole derivatives, DFT calculations are used to find the optimized molecular parameters, including bond lengths and bond angles. researchgate.net In a related compound, N-Butyl-1H-benzimidazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed excellent agreement with experimental data. nih.gov For instance, the calculated C-N bond lengths in the benzimidazole ring were found to be very close to experimental values. nih.gov In the case of 2-ethyl-1H-benzimidazole-1-ethanol, conformational analysis would be crucial to determine the preferred orientation of the ethyl and ethanol (B145695) substituents relative to the benzimidazole core. The fused benzene (B151609) and imidazole (B134444) rings are expected to be nearly planar. researchgate.net

Below is a representative table of calculated bond lengths and angles for a benzimidazole derivative, illustrating the type of data obtained from geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N26 | 1.386 | |

| C2-N27 | 1.387 | |

| C7-N26 | 1.377 | |

| C7-N27 | 1.306 | |

| C1-N26-C7 | 108.5 | |

| C2-N27-C7 | 109.1 | |

| Data based on calculations for N-Butyl-1H-benzimidazole, a related compound. nih.gov |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational wavenumbers, researchers can assign the observed spectral bands to specific molecular vibrations. researchgate.net For benzimidazole compounds, these calculations are often performed using DFT methods. researchgate.net A known issue with theoretical calculations is the overestimation of vibrational frequencies compared to experimental values. To correct this, uniform scaling factors are applied. For example, in studies of benzimidazole derivatives, scaling factors around 0.96 have been found to be optimal for B3LYP methods to bring theoretical frequencies in line with experimental data. researchgate.net The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For benzimidazole derivatives, the HOMO is typically located over the benzimidazole ring, indicating that this is the region from which electron density is most easily transferred. researchgate.net The HOMO-LUMO energy gap can explain the charge transfer interactions that occur within the molecule. researchgate.net

The table below presents typical FMO energy values for benzimidazole derivatives, calculated using DFT.

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Illustrative data based on studies of related benzimidazole compounds. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). researchgate.netresearchgate.net

In benzimidazole derivatives, the negative potential is typically concentrated around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. researchgate.netresearchgate.net The hydrogen atom attached to the nitrogen is often a site of positive potential. For 2-ethyl-1H-benzimidazole-1-ethanol, the oxygen atom of the ethanol group would also be a region of high electron density and negative potential, representing a likely site for interaction with electrophiles.

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.net

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

Softness (S): The reciprocal of hardness. S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η).

The following table shows representative values for these parameters for a benzimidazole derivative.

| Quantum Chemical Parameter | Value (eV) |

| Ionization Potential (IP) | 6.2 |

| Electron Affinity (EA) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.16 |

| Calculated from the illustrative HOMO/LUMO data presented previously. |

Computational methods can also be used to calculate thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. These parameters are crucial for predicting the spontaneity and feasibility of chemical reactions involving 2-ethyl-1H-benzimidazole-1-ethanol. While specific studies on this compound are not available, the general methodology involves using the results of vibrational frequency calculations to determine these thermodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties. These models are instrumental in predicting the properties of new molecules.

Three-Dimensional (3D-QSAR) Models for Structure-Property Correlations

While no specific 3D-QSAR models for 2-ethyl-1H-benzimidazole-1-ethanol were found, numerous studies have applied this technique to other benzimidazole derivatives to understand their therapeutic potential. For instance, 3D-QSAR models have been developed for benzimidazole derivatives targeting various diseases, including cancer and enterovirus infections. biointerfaceresearch.comresearchgate.net These models typically involve aligning a series of compounds and generating steric and electrostatic fields to derive correlations with their biological activities. The resulting contour maps help visualize regions where structural modifications could enhance or diminish activity. For a future 3D-QSAR study of 2-ethyl-1H-benzimidazole-1-ethanol, a dataset of structurally similar compounds with measured biological activity would be required.

Ligand-Based Pharmacophore Model Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a series of benzimidazole-based agonists of the farnesoid X receptor (FXR), a potential target for diabetes, a five-feature pharmacophore model (HHHRR) was developed, consisting of three hydrophobic features and two aromatic rings. researchgate.net This model yielded a statistically significant 3D-QSAR model, indicating its predictive power. researchgate.net A similar approach for 2-ethyl-1H-benzimidazole-1-ethanol would involve identifying a set of active compounds and using computational software to generate and validate pharmacophore hypotheses.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Affinities and Interaction Modes with Specific Biological Targets

Molecular docking studies are prevalent for benzimidazole derivatives, exploring their interactions with various protein targets. For example, docking studies on substituted benzimidazoles have been performed against targets like DNA gyrase and tyrosyl-tRNA synthetase to predict their antibacterial activity. spast.org In another study, benzimidazole derivatives were docked into the active site of the human farnesoid X receptor (FXR) protein to understand their binding affinities. researchgate.net These simulations provide insights into binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for drug design. A molecular docking study of 2-ethyl-1H-benzimidazole-1-ethanol would first require the identification of a relevant biological target.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage, telecommunications, and optical computing. Benzimidazole and its derivatives are known to exhibit NLO properties. nih.govresearchgate.net Studies on various benzimidazole compounds have shown that their NLO response can be tuned by introducing different substituents. nih.govresearchgate.net For instance, the introduction of electron-donating and electron-accepting groups can enhance the second-order NLO response. nih.gov The investigation of the NLO properties of 2-ethyl-1H-benzimidazole-1-ethanol would involve experimental techniques like the Z-scan method or theoretical calculations using quantum chemistry methods. researchgate.net

Biological Activity and Mechanistic Insights of 2 Ethyl 1h Benzimidazole 1 Ethanol in Vitro and Mechanistic Focus

Molecular Interaction with Biological Targets

The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, primarily enzymes and receptors. nih.govnih.gov

Benzimidazole derivatives have been identified as inhibitors of several key enzymes crucial for the survival of pathogens and involved in various physiological processes.

DNA Gyrase B: DNA gyrase is an essential bacterial enzyme involved in DNA replication and transcription. rsc.org Its ATP-binding site, located on the GyrB subunit, is a key target for antibacterial agents. rsc.org Computational and synthetic studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising inhibitors of E. coli DNA Gyrase B. nih.gov These molecules are designed to interact with key amino acid residues like Asn46 and Asp73 in the enzyme's active site. nih.gov Similarly, alkynyl-bisbenzimidazoles have been shown to be effective and selective inhibitors of E. coli topoisomerase I, another crucial enzyme for DNA topology, with IC50 values in the low micromolar range. nih.gov

Pyruvate (B1213749) Kinase (PK): Pyruvate kinase is a critical enzyme in the glycolytic pathway. Some benzimidazole-containing compounds have been identified as potential inhibitors of pyruvate kinase, demonstrating antistaphylococcal activity. nih.gov The inhibition of PK leads to reduced ATP production, which can be detrimental to the cell. researchgate.net For instance, ethyl pyruvate has been shown to inhibit pyruvate kinase, leading to ATP depletion. researchgate.netnih.gov Given that 2-ethyl-1H-benzimidazole-1-ethanol contains an ethyl group, it is plausible that it could interact with enzymes where ethyl-containing molecules have shown activity, though direct evidence is lacking.

COX Enzymes: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which mediate inflammation, pain, and fever. nih.govclevelandclinic.org While numerous compounds act as COX inhibitors, including both non-selective and COX-2 selective NSAIDs, there is no specific information available from the provided search results detailing the interaction of 2-ethyl-1H-benzimidazole-1-ethanol or closely related benzimidazole derivatives with COX-1 or COX-2 enzymes. nih.govnih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in diabetic complications. While a highly potent and specific inhibitor of aldose reductase, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, has been identified, it is not a benzimidazole derivative. nih.gov However, the broader class of aldehyde dehydrogenases (ALDHs), which are involved in metabolizing aldehydes, can be inhibited by some benzimidazole compounds like the fungicide benomyl. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some bacteria, such as Helicobacter pylori. nih.govnih.gov Certain regio-selectively alkylated benzimidazole-2-thione derivatives have demonstrated interesting inhibitory activity against urease enzymes, acting as non-competitive or uncompetitive inhibitors. nih.gov This suggests that the benzimidazole scaffold is a promising starting point for the design of urease inhibitors. nih.govnih.gov

Table 1: Summary of Enzyme Inhibition by Benzimidazole Derivatives

| Enzyme Target | Inhibitor Class | Organism/Source | Key Findings |

|---|---|---|---|

| DNA Gyrase B | 2,5(6)-Substituted Benzimidazoles | E. coli | Promising inhibitors based on computational modeling and synthesis. nih.gov |

| DNA Topoisomerase I | Alkynyl-bisbenzimidazoles | E. coli | Selective inhibition with IC50 values of 2.47–6.63 μM. nih.gov |

| Pyruvate Kinase | Benzimidazole Derivatives | Staphylococcus | Identified as potential inhibitors with antistaphylococcal activity. nih.gov |

The ability of benzimidazole derivatives to modulate cellular signaling pathways is a key aspect of their biological activity. Studies have shown that these compounds can interact with proteins involved in bacterial regulatory pathways. For example, substituted indoles and benzimidazoles can bind to RelSeq, a (p)ppGpp synthetase/hydrolase. nih.gov This enzyme is part of a bacterial alarmone system that regulates stress responses, and its inhibition can affect bacterial persistence and resistance. nih.gov Furthermore, inhibitors of aldehyde dehydrogenase (ALDH), which can include benzimidazole structures, have been implicated in the modulation of dopamine (B1211576) metabolism, suggesting a potential to influence neuronal signaling pathways. nih.gov

Antimicrobial Activity Mechanisms (In Vitro Studies)

Benzimidazole derivatives are well-recognized for their broad-spectrum antimicrobial properties, a topic of significant research interest due to rising antibiotic resistance. nih.govnih.govnih.gov

A wide array of benzimidazole derivatives have demonstrated in vitro efficacy against various bacterial strains. researchgate.net They generally show activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and some also inhibit Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. amazonaws.comnih.govnih.gov However, the activity against Gram-negative bacteria is often lower, which is attributed to the complex outer membrane of these bacteria that can effectively block the entry of hydrophobic compounds into the cell. nih.gov Certain derivatives have shown significant potency, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. wisdomlib.org For example, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited high activity against S. aureus, including methicillin-resistant strains (MRSA), with MIC values below 1 µg/mL. nih.gov

Interactive Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against selected bacterial strains.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (incl. MRSA) | < 1 | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9-7.8 | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2a, 2c, 2e) | E. coli (ATCC 35218) | 50 | benthamscience.com |

| Benzimidazole-pyrazole hybrids (3d) | Pseudomonas aeruginosa | 25 | nih.gov |

| Benzimidazole-pyrazole hybrids (3g, 3h) | E. coli | 25 | nih.gov |

The antifungal activity of benzimidazoles is well-documented, with many derivatives showing potent effects against a range of fungal pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus species. amazonaws.comnih.govnih.gov Some of the earliest and most successful anthelmintic benzimidazoles also possess antifungal properties. The mechanism often involves targeting fungal-specific cellular processes. nih.gov For example, certain benzimidazole-1,2,4-triazole derivatives have been synthesized as potential inhibitors of 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. acs.org Studies have shown that substitutions on the benzimidazole ring, such as with fluoro or chloro groups, can significantly enhance antifungal activity. acs.org Some derivatives have demonstrated MIC values against Candida species that are comparable or superior to standard antifungal drugs like fluconazole. nih.govacs.org

Interactive Table 3: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) for various benzimidazole derivatives against selected fungal strains.

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 | nih.gov |

| Benzimidazole-1,2,4-triazoles (6b, 6i, 6j) | Candida glabrata | 0.97 | acs.org |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | nih.gov |

The antimicrobial effects of benzimidazoles are attributed to their ability to interfere with various essential cellular processes in microbial cells.

Cell Membrane Interaction: A primary mechanism for the antifungal activity of some benzimidazoles is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. This is a common target for azole antifungal drugs, and some benzimidazole derivatives are thought to act similarly by inhibiting enzymes like 14α-demethylase. acs.org

Metabolic Pathway Interference: Benzimidazole derivatives interfere with several metabolic pathways:

Inhibition of Cell Division: Some 2,5,6-trisubstituted benzimidazoles target the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents cytokinesis, leading to cell death. nih.gov

Energy Metabolism: As mentioned, inhibition of key glycolytic enzymes like pyruvate kinase is a proposed mechanism for the antibacterial activity of some benzimidazoles, leading to the depletion of ATP. nih.gov

Nucleic Acid Synthesis: The structural similarity of benzimidazoles to purines allows them to interfere with nucleic acid synthesis. nih.gov Furthermore, direct inhibition of enzymes like DNA gyrase and topoisomerase I disrupts DNA replication and repair, leading to bactericidal effects. nih.govnih.gov

Antiproliferative and Apoptotic Mechanisms (In Vitro Cell Line Studies)

Benzimidazole derivatives are recognized for their significant cytotoxic activity against various cancer cell lines. nih.gov The structural similarities of the benzimidazole nucleus to purine (B94841) bases allow for interaction with biomacromolecules, a key aspect of their therapeutic potential.

Inhibitory Effects on Cancer Cell Proliferation (e.g., MCF-7, Lung Cancer Cell Lines)

Numerous studies have highlighted the antiproliferative effects of benzimidazole derivatives against a range of cancer cell lines, including breast and lung cancer.

MCF-7 (Breast Cancer): Benzimidazole derivatives have demonstrated potent, dose-dependent inhibitory effects on the viability of MCF-7 breast cancer cells. nih.gov In some cases, the activity of these compounds has been shown to be comparable to or even exceed that of established anticancer drugs like imatinib (B729) mesylate and docetaxel. nih.gov For instance, certain benzimidazole-based silver complexes have shown promising anticancer activity against MCF-7 and T47D breast cancer cell lines with low cytotoxicity toward normal cells. researchgate.net A novel benzimidazole derivative, se-182, also exhibited significant antiproliferative activity against MCF-7 cells. jksus.org

Lung Cancer Cell Lines (A549): Benzimidazole derivatives have been investigated for their anticancer potential against human lung cancer cell lines. Novel benzimidazole acrylonitriles have shown antiproliferative activity against various cancer cell lines. nih.gov A study on a specific benzimidazole derivative, se-182, demonstrated potent cytotoxic action against the A549 lung cancer cell line, with an IC50 value of 15.80 μM. jksus.org Another study repurposed benzimidazole anthelmintics, such as fenbendazole, mebendazole, and albendazole, and found them to have potential as VEGFR-2 antagonists with cytotoxic activity against A549 lung cancer cells. acs.org Benzenesulfonamide derivatives have also shown promise as anti-proliferative agents against A549 cells. immunopathol.com

Interactive Table: Antiproliferative Activity of Benzimidazole Derivatives

| Cell Line | Compound Type | Key Findings |

| MCF-7 | Amidino benzimidazoles | Strong, dose-dependent inhibition of cell viability. nih.gov |

| MCF-7, T47D | Benzimidazole-based silver complexes | Promising anticancer activity, low cytotoxicity to normal cells. researchgate.net |

| MCF-7 | Benzimidazole derivative (se-182) | Significant antiproliferative activity. jksus.org |

| A549 | Benzimidazole acrylonitriles | Antiproliferative activity observed. nih.gov |

| A549 | Benzimidazole derivative (se-182) | Potent cytotoxic action (IC50 = 15.80 μM). jksus.org |

| A549 | Repurposed benzimidazole anthelmintics | Potential VEGFR-2 antagonists with cytotoxic activity. acs.org |

Intervention with Key Cellular Processes (e.g., Tubulin Polymerization, Apoptotic Pathway Induction)

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division and are a key target for anticancer drugs. nih.gov Several benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) site of tubulin, disrupting the microtubule network and leading to cell cycle arrest. nih.govmdpi.com For example, 1H-benzimidazol-2-yl hydrazones have been shown to elongate the nucleation phase and slow down tubulin polymerization. mdpi.com The inhibitory effect is often enhanced by the presence of hydroxy substituents on the phenyl ring. mdpi.com

Apoptotic Pathway Induction: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Benzimidazole derivatives can induce apoptosis in cancer cells through various pathways. Ethanol (B145695), a component of the title compound, has been shown to induce apoptosis in neuroblastoma cells by activating p53, leading to cell cycle arrest. nih.gov The process can involve the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.govresearchgate.net Studies have shown that some benzimidazole derivatives can protect pancreatic β-cells from cytokine-induced apoptosis, suggesting a modulatory role in cell death pathways. nih.gov Furthermore, new benzimidazole-based derivatives have been designed as potential dual inhibitors of EGFR and BRAFV600E, inducing apoptosis in cancer cells. nih.gov

Antioxidant and Radical Scavenging Properties (In Vitro Chemical Assays)

Benzimidazole derivatives have been evaluated for their antioxidant and free radical scavenging activities using various in vitro assays. These properties are significant as oxidative stress is implicated in numerous diseases.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to assess the free radical scavenging ability of compounds. nih.gov Some benzimidazole derivatives have demonstrated the ability to scavenge DPPH radicals. nih.gov

Superoxide (B77818) Anion Radical Scavenging: Certain benzimidazole derivatives have also shown activity in scavenging superoxide anion radicals. nih.gov

Inhibition of Lipid Peroxidation: The inhibitory effect on NADPH-dependent lipid peroxidation in rat liver microsomes is another measure of antioxidant activity. nih.gov For instance, a benzimidazole derivative with a p-fluorobenzyl substituent at position 1 showed strong inhibition of lipid peroxidation. nih.gov

Combined Antioxidant and Antineoplastic Action: Notably, some 1H-benzimidazol-2-yl hydrazones exhibit both antioxidant and antineoplastic properties. nih.gov Derivatives with di/trihydroxy phenyl moieties, in particular, have shown high radical scavenging activity, comparable to well-known antioxidants. nih.gov This dual activity makes them promising candidates for further development. The antioxidant potential of ethanol extracts of certain plants has also been well-documented, showing significant free radical scavenging capabilities. nih.gov

Anthelmintic Activity (In Vitro Studies)

Benzimidazole compounds are widely recognized for their anthelmintic properties, forming the basis of many drugs used to treat parasitic worm infections in both humans and animals. nih.govnih.gov

In Vitro Assays: The anthelmintic activity of benzimidazole derivatives is typically evaluated in vitro against various nematode species, such as Trichuris muris and Heligmosomoides polygyrus. nih.gov The primary screening often involves assessing the inhibition of larval motility. nih.gov Compounds showing high efficacy are then further tested to determine their half-maximal inhibitory concentration (IC50) values. nih.gov

Promising Candidates: Studies have identified specific benzimidazole derivatives, such as BZ6 and BZ12, that exhibit significant activity against both larval and adult stages of parasitic nematodes. nih.gov For example, BZ12 was effective against adult T. muris, while BZ6 was highly effective against adult H. polygyrus. nih.gov These findings suggest that these compounds could serve as starting points for the development of new anthelmintic drugs. nih.gov The in vitro anthelmintic activity of novel benzimidazole derivatives is often tested against earthworms like Pheretima posthuma. nih.govwjpmr.com

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Effects

The biological activity of benzimidazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

Influence of Substituents: The type and position of substituents on the benzimidazole ring and its associated moieties play a critical role in determining the biological effects. For instance, in the context of antioxidant activity, a p-fluorobenzyl substituent at the 1-position of the benzimidazole ring was found to significantly enhance the inhibition of lipid peroxidation compared to the nonsubstituted analogue. nih.gov

Role in Antiproliferative Activity: In terms of antiproliferative activity, the presence of specific functional groups can greatly influence efficacy. For example, the introduction of an amidine group to the benzimidazole structure has been shown to enhance cytotoxic activity against breast cancer cells. nih.gov

Impact on Tubulin Polymerization Inhibition: For the inhibition of tubulin polymerization, the presence of hydroxy and methoxy (B1213986) groups on the phenyl ring of 1H-benzimidazol-2-yl hydrazones has been shown to be beneficial. mdpi.com

General Pharmacophore: The benzimidazole nucleus itself is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.gov The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a versatile scaffold that can be readily modified to interact with various biological targets. nih.gov

Advanced Applications of 2-ethyl-1H-benzimidazole-1-ethanol in Chemical Science

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the compound 2-ethyl-1H-benzimidazole-1-ethanol concerning its advanced applications in chemical science.

The requested topics for the article are:

Advanced Applications in Chemical Science

Precursor Chemistry for Novel Heterocyclic Architectures

While extensive research exists for the broader class of benzimidazole (B57391) derivatives, including isomers and related structures, information focusing specifically on the properties and applications of 2-ethyl-1H-benzimidazole-1-ethanol in these advanced areas could not be located.

Research on related compounds suggests that the benzimidazole scaffold is of great interest in these fields:

Ligand and Catalyst Development: Benzimidazole derivatives are widely studied as ligands for transition metals due to the coordinating ability of their nitrogen atoms. For instance, compounds like (±)-1-(1H-Benzimidazol-2-yl)ethanol are known to play a role in coordination chemistry nih.gov. However, specific data for the 2-ethyl, N-1-ethanol substituted variant is absent.

Functional Materials: The benzimidazole core is a component in various functional materials, but there are no specific studies detailing the integration of 2-ethyl-1H-benzimidazole-1-ethanol into such systems.

Precursor Chemistry: Benzimidazoles are common precursors for more complex heterocyclic systems. General synthesis methods for benzimidazoles are well-documented, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes umich.edu. However, specific pathways where 2-ethyl-1H-benzimidazole-1-ethanol acts as a precursor for novel architectures are not described in the available literature.

Due to the strict requirement to focus solely on 2-ethyl-1H-benzimidazole-1-ethanol , it is not possible to generate a scientifically accurate article on the specified topics without resorting to speculation based on related but distinct chemical entities. Such an approach would not meet the required standard of scientific accuracy for the specific compound requested.

Therefore, the requested article cannot be generated at this time. Further experimental research and publication would be necessary to provide the specific data required to address the outlined topics for 2-ethyl-1H-benzimidazole-1-ethanol.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can require harsh reaction conditions, long reaction times, and may result in a mixture of products. mdpi.comnih.govbeilstein-journals.org Future research should prioritize the development of green and sustainable synthetic methodologies for 2-ethyl-1H-benzimidazole-1-ethanol and its derivatives.

Key areas of focus include:

Catalyst Development: Exploring novel catalysts, such as metal-organic frameworks, nanoparticles, and biocatalysts, can lead to more efficient and selective syntheses. nanobioletters.comnih.gov The use of reusable catalysts aligns with the principles of green chemistry by minimizing waste. nih.gov For instance, erbium(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for the selective synthesis of disubstituted benzimidazoles. nih.govbeilstein-journals.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have demonstrated the potential to significantly reduce reaction times and improve yields in the preparation of benzimidazole (B57391) derivatives. nih.govacs.org

Benign Solvents: Investigating the use of water or other environmentally friendly solvents in place of hazardous organic solvents is crucial for sustainable synthesis. mdpi.com

A comparative table of synthetic methods for benzimidazoles highlights the advantages of newer approaches.

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Classical Condensation | Reaction of o-phenylenediamine (B120857) with carboxylic acids/aldehydes. mdpi.combeilstein-journals.org | Readily available starting materials. | Harsh conditions, potential for side products. nih.govbeilstein-journals.org |

| Catalytic Synthesis | Utilizes various catalysts like metal complexes or nanoparticles. nanobioletters.comnih.gov | Higher yields, improved selectivity, milder conditions. nih.gov | Catalyst cost and potential for metal contamination. nih.govbeilstein-journals.org |

| Microwave/Ultrasound-Assisted | Employs alternative energy sources to drive the reaction. nih.govacs.org | Drastically reduced reaction times, often higher yields. nih.gov | Requires specialized equipment. |

| Green Synthesis | Focuses on using eco-friendly reagents and solvents. mdpi.comnanobioletters.com | Environmentally benign, promotes sustainability. nanobioletters.com | May require optimization to achieve high yields. |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The inherent reactivity of the benzimidazole core, particularly the N-H and C2-H bonds, offers a rich landscape for chemical transformations. Future research should aim to uncover novel reactions and pathways to generate diverse derivatives of 2-ethyl-1H-benzimidazole-1-ethanol.

Potential areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on the benzimidazole ring and the ethyl substituent would provide a powerful tool for creating new analogs without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzimidazole ring under various conditions could lead to the discovery of novel ring-opened products or rearrangement pathways, yielding entirely new heterocyclic scaffolds.

Photocatalysis: The use of light to drive chemical reactions offers a mild and sustainable approach to functionalizing the molecule in ways that are not accessible through traditional thermal methods.

Integration of Advanced Computational Modeling for Precise Property Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For 2-ethyl-1H-benzimidazole-1-ethanol, computational approaches can provide valuable insights into its properties and guide the design of new derivatives. mdpi.com

Key applications of computational modeling include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the molecule and its interactions with biological targets. nih.govnih.gov This is crucial for understanding its potential biological activity and for designing derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of benzimidazole derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Rational Design of Next-Generation Benzimidazole Derivatives with Tuned Biological Mechanisms

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The rational design of new derivatives of 2-ethyl-1H-benzimidazole-1-ethanol can lead to compounds with tailored biological activities. researchgate.netresearchgate.net

Strategies for rational design include:

Structure-Based Design: If the three-dimensional structure of a biological target is known, it can be used to design molecules that fit precisely into the binding site, leading to high potency and selectivity. frontiersin.org

Pharmacophore Hybridization: Combining the benzimidazole scaffold with other pharmacophores known to have specific biological activities can lead to the development of hybrid molecules with dual or enhanced activity. nih.govacs.org

Bioisosteric Replacement: Replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties can be used to fine-tune its pharmacokinetic and pharmacodynamic properties.

Synergistic Integration with Emerging Chemical Technologies

The field of chemical synthesis is constantly evolving, and the integration of emerging technologies can open up new possibilities for the synthesis and application of 2-ethyl-1H-benzimidazole-1-ethanol and its derivatives.

Emerging technologies with potential for synergistic integration include:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the ability to easily scale up production.

High-Throughput Screening: Automated systems for synthesizing and screening large libraries of compounds can accelerate the discovery of new derivatives with desired properties.